4-(Hydroxymethyl)picolinonitrile

Übersicht

Beschreibung

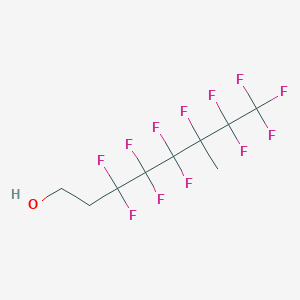

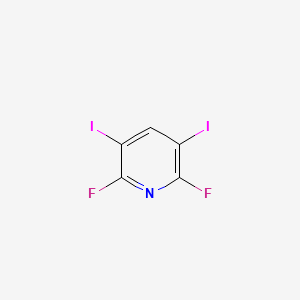

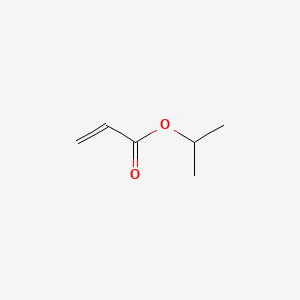

4-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O . It is a solid substance .

Molecular Structure Analysis

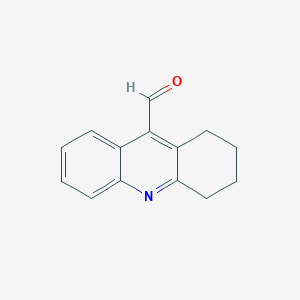

The molecular structure of 4-(Hydroxymethyl)picolinonitrile is represented by the InChI code 1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 . This indicates that the molecule consists of a pyridine ring with a hydroxymethyl group and a nitrile group attached to it .Physical And Chemical Properties Analysis

4-(Hydroxymethyl)picolinonitrile is a solid substance . It has a molecular weight of 134.14 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates for 2,3,4-Trisubstituted Pyridines

The cyano group in 4-(Hydroxymethyl)picolinonitrile provides a versatile platform for constructing functional groups. It allows for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . These pyridines play essential roles in various contexts, such as anti-inflammatory agents, antifungal agents, and anti-influenza agents.

Gold(I)-Catalyzed Cyclization Reactions

Researchers have developed a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles using gold(I)-catalyzed cyclization. Specifically, they start with 4-propargylaminoisoxazoles and achieve subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions. This stepwise and one-pot fashion allows for efficient access to these valuable intermediates .

Functional Group Diversity

The cyano group in 4-(Hydroxymethyl)picolinonitrile enables the introduction of various functional groups in a single step. These include amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups. Additionally, the 3-hydroxy group provides opportunities for introducing acyl and alkyl groups .

Materials Science and Organic Synthesis

The ability to modify the cyano and hydroxy groups in 4-(Hydroxymethyl)picolinonitrile makes it relevant in materials science. Researchers might explore its use in designing functional materials, such as polymers, liquid crystals, or organic semiconductors.

Safety and Hazards

The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Picolinonitriles, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Picolinonitriles can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The hydroxymethyl group in 4-(Hydroxymethyl)picolinonitrile could potentially participate in hydrogen bonding or other interactions with its targets.

Biochemical Pathways

Picolinonitriles are known to be involved in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .

Result of Action

As a picolinonitrile derivative, it may exert its effects through interactions with its targets, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)picolinonitrile . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443921 | |

| Record name | 4-(Hydroxymethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)picolinonitrile | |

CAS RN |

71935-32-5 | |

| Record name | 4-(Hydroxymethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)